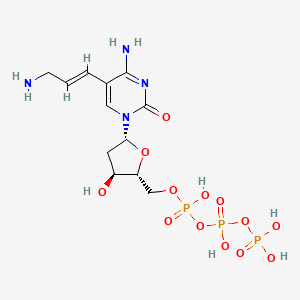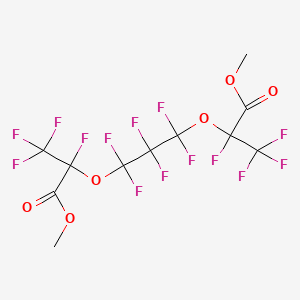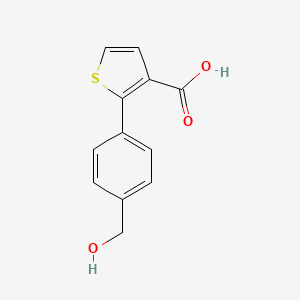
aa-dCTP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-(2-Azidoacetyl)aminoallyl)-2’-deoxycytidine-5’-O-triphosphate, commonly referred to as aa-dCTP, is an analogue of deoxycytidine triphosphate. This compound is characterized by the substitution of the heterocyclic nucleobase at position 5 with a lipophilic 3-(2-azidoacetyl)aminoallyl moiety . It is primarily used as a molecular tool in various biochemical applications, particularly in click chemistry techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction typically requires the use of azide-containing reagents and specific catalysts to facilitate the azide-alkyne cycloaddition reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-(2-Azidoacetyl)aminoallyl)-2’-deoxycytidine-5’-O-triphosphate undergoes various chemical reactions, including:
Click Chemistry Reactions: This compound is suitable for copper(I)-catalyzed Huisgen azide-alkyne cycloaddition (CuAAC) and copper(I)-free strain-promoted alkyne-azide click chemistry (SPAAC) with strained alkynes.
Polymerase Reactions: It can replace natural deoxycytidine triphosphate in polymerase reactions, resulting in functionalized DNA.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include functionalized DNA and various biomolecules labeled with reporter groups .
Applications De Recherche Scientifique
5-(3-(2-Azidoacetyl)aminoallyl)-2’-deoxycytidine-5’-O-triphosphate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-(3-(2-Azidoacetyl)aminoallyl)-2’-deoxycytidine-5’-O-triphosphate involves its incorporation into DNA during polymerase reactions. This compound targets DNA polymerases and other enzymes involved in DNA synthesis and modification .
Comparaison Avec Des Composés Similaires
Similar Compounds
Deoxycytidine Triphosphate (dCTP): The natural counterpart of aa-dCTP, used in DNA synthesis.
Biotin-16-AA-dCTP: A biotinylated analogue used for labeling and detection in various assays.
Gemcitabine Triphosphate (dFdCTP): An analogue used in cancer treatment, incorporated into DNA to inhibit DNA synthesis.
Uniqueness
5-(3-(2-Azidoacetyl)aminoallyl)-2’-deoxycytidine-5’-O-triphosphate is unique due to its azidoacetyl group, which allows for versatile modifications using click chemistry. This feature distinguishes it from other nucleoside triphosphates and makes it a valuable tool in biochemical research .
Propriétés
Formule moléculaire |
C12H21N4O13P3 |
|---|---|
Poids moléculaire |
522.24 g/mol |
Nom IUPAC |
[[(2R,3S,5R)-5-[4-amino-5-[(E)-3-aminoprop-1-enyl]-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C12H21N4O13P3/c13-3-1-2-7-5-16(12(18)15-11(7)14)10-4-8(17)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21/h1-2,5,8-10,17H,3-4,6,13H2,(H,22,23)(H,24,25)(H2,14,15,18)(H2,19,20,21)/b2-1+/t8-,9+,10+/m0/s1 |
Clé InChI |
DRQXOMFZMHCLBF-HFVMFMDWSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)/C=C/CN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canonique |
C1C(C(OC1N2C=C(C(=NC2=O)N)C=CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Oxodecanoyl-CoA; (Acyl-CoA); [M+H]+](/img/structure/B12063403.png)

![(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid;hydrate](/img/structure/B12063414.png)

![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B12063435.png)


palladium(II)](/img/structure/B12063454.png)

![Triethoxy[5,5-bis(trifluoromethyl)-6,6,7,7,8,8,8-heptafluorooctyl]silane](/img/structure/B12063469.png)

![2,6-Dichloro-4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12063479.png)
